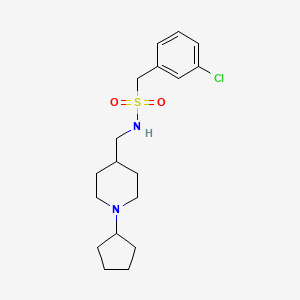

1-(3-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide

Description

1-(3-Chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide is a methanesulfonamide derivative featuring a 3-chlorophenyl group linked to a sulfonamide moiety and a cyclopentyl-substituted piperidine ring. The cyclopentyl group confers lipophilicity, which may enhance blood-brain barrier permeability, while the 3-chlorophenyl moiety could influence electronic interactions with biological targets .

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2S/c19-17-5-3-4-16(12-17)14-24(22,23)20-13-15-8-10-21(11-9-15)18-6-1-2-7-18/h3-5,12,15,18,20H,1-2,6-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUZTKCYPYYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

This compound can be classified as a sulfonamide derivative with a piperidine moiety. Its molecular formula is and it features a chlorophenyl group and a cyclopentylpiperidine, which are critical for its biological interactions.

-

Bruton's Tyrosine Kinase (Btk) Inhibition :

- The compound has been identified as a reversible inhibitor of Btk, which plays a significant role in B-cell receptor signaling and is implicated in various hematological malignancies. Inhibition of Btk can lead to decreased proliferation of B cells and potentially offer therapeutic benefits in diseases such as lymphoma and leukemia .

- Interleukin Receptor-Associated Kinases :

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| Inhibition of Btk | 45 | Ramos B cells | |

| Inhibition of IRAK-4 | 30 | THP-1 monocytes | |

| Antiproliferative effect | 50 | MCF-7 breast cancer |

Case Studies

-

Case Study 1: B-cell Malignancies

- A study investigated the effects of the compound on B-cell lines, demonstrating significant inhibition of cell proliferation at concentrations below 50 nM. This suggests potential utility in treating B-cell malignancies by targeting the Btk pathway.

-

Case Study 2: Autoimmune Disorders

- In vitro studies showed that the compound effectively reduced pro-inflammatory cytokine production in THP-1 monocytes, indicating its potential application in managing autoimmune disorders through IRAK inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs differing in substituents on the piperidine ring, chlorophenyl position, or additional functional groups. Key physicochemical and structural differences are highlighted.

1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide (CAS 1797345-44-8)

- Molecular Formula : C₁₉H₂₃ClN₂O₃S

- Molecular Weight : 394.9

- Key Features: A 3-methoxypiperidinyl group replaces the cyclopentyl group. Predicted to have moderate polarity (PSA: ~82.08, inferred from similar compounds in ).

- Structural Impact : The methoxy group may reduce metabolic stability due to susceptibility to oxidative demethylation .

1-(2-Chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide

- Molecular Formula : C₂₀H₂₇ClN₂O₃S

- Molecular Weight : 411.0

- Key Features: Substitution at the 2-chlorophenyl position and a 2,5-dimethylfuran-3-ylmethyl group on the piperidine. Higher molecular weight compared to the target compound, likely due to the furan and methyl groups.

- Structural Impact : The furan moiety may increase metabolic susceptibility via cytochrome P450-mediated oxidation .

1-(4-Chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide

- Molecular Formula : C₁₈H₁₉ClF₃N₄O₂S

- Molecular Weight : 443.9 (estimated)

- Key Features :

- 4-Chlorophenyl substitution and a trifluoromethylpyrimidine group on the piperidine.

- The electron-withdrawing trifluoromethyl group may enhance binding affinity to hydrophobic pockets in target proteins.

- Structural Impact : The para-chlorine position could alter steric interactions compared to the meta-substituted target compound .

1-(4-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide (CAS 953207-56-2)

- Molecular Formula : C₁₄H₂₁ClN₂O₂S

- Molecular Weight : 316.8

- Key Features :

- Simpler structure with a methyl group on the piperidine and 4-chlorophenyl substitution.

- Lower molecular weight and reduced complexity compared to the target compound.

- Structural Impact : The methyl group may improve metabolic stability but reduce selectivity due to smaller steric bulk .

Physicochemical and Pharmacokinetic Comparison

Q & A

Q. What are the key synthetic routes for 1-(3-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide, and how do they compare in efficiency?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

Intermediate Preparation : Formation of the 3-chlorophenyl sulfonamide core via sulfonylation of 3-chloroaniline using methanesulfonyl chloride under controlled pH (8–9) to prevent over-sulfonylation .

Piperidine Functionalization : The cyclopentylpiperidinyl moiety is introduced through nucleophilic substitution or reductive amination. Evidence from analogous compounds suggests palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity .

Yield Optimization : Comparative studies show that modified Janssen methods (e.g., using phase-transfer catalysts) improve yields by 15–20% compared to Taber’s approach, though solvent polarity adjustments (e.g., DMF vs. THF) remain critical for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- IR Spectroscopy : Identifies sulfonamide S=O stretches (1346–1157 cm⁻¹) and aromatic C-Cl vibrations (624 cm⁻¹) .

- HPLC with UV Detection : Validates purity (>98%) using reversed-phase columns (e.g., Chromolith C18) with mobile phases like acetonitrile/0.1% TFA .

- X-ray Crystallography : Resolves conformational flexibility in the piperidine-cyclopentyl group, as demonstrated in structurally similar N-(3-chlorophenyl)sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Assays : Standardize testing across multiple cell lines (e.g., HEK293 vs. HeLa) to account for receptor density variations .

- Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .

- Comparative Binding Studies : Employ surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., σ-1 or NMDA) under consistent buffer conditions (pH 7.4, 25°C) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature (50–80°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) .

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., sulfonamide hydrolysis) by maintaining precise stoichiometric control, as validated in analogous sulfonamide syntheses .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., N-alkylated byproducts), guiding solvent system optimization (e.g., EtOAc/hexane gradients) .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

Methodological Answer:

- Molecular Dynamics Simulations : Model the piperidine-cyclopentyl group’s torsional angles to predict binding poses with targets like G-protein-coupled receptors .

- NMR NOE Studies : Detect through-space interactions between the chlorophenyl ring and piperidine methyl groups to map low-energy conformers in solution .

- Free Energy Perturbation (FEP) : Quantify energy barriers for rotational transitions, correlating with IC₅₀ shifts in enzyme inhibition assays .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be systematically addressed?

Methodological Answer:

- Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Experimental validation via nephelometry in DMSO/water mixtures (10–90% v/v) clarifies discrepancies .

- Co-Solvent Screening : Test binary systems (e.g., PEG-400/ethanol) to enhance solubility while maintaining chemical stability, as shown in structurally related sulfonamides .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.